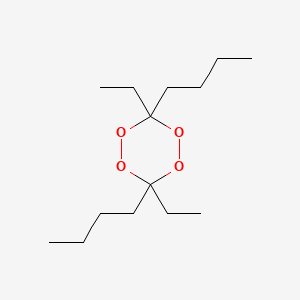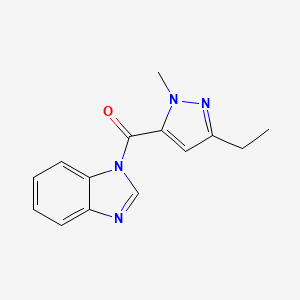
Propanoic acid, 2-oxo-, diphenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-oxo-, diphenylmethyl ester is an organic compound with the molecular formula C16H14O3. This compound is an ester derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a diphenylmethyl group. It is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, diphenylmethyl ester can be synthesized through the esterification of propanoic acid, 2-oxo- with diphenylmethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the ester product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Propanoic acid, 2-oxo-, diphenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid, 2-oxo- and diphenylmethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Propanoic acid, 2-oxo- and diphenylmethanol.
Reduction: Propanoic acid, 2-oxo-, diphenylmethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 2-oxo-, diphenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanoic acid, 2-oxo-, diphenylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid, 2-oxo-, which can then participate in various metabolic pathways. The diphenylmethyl group may also interact with biological molecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Propanoic acid, 2-oxo-, ethyl ester: Similar ester with an ethyl group instead of a diphenylmethyl group.
Propanoic acid, 2-oxo-, methyl ester: Similar ester with a methyl group instead of a diphenylmethyl group.
Propanoic acid, 2-oxo-, trimethylsilyl ester: Similar ester with a trimethylsilyl group instead of a diphenylmethyl group.
Uniqueness
Propanoic acid, 2-oxo-, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
特性
CAS番号 |
848598-59-4 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
benzhydryl 2-oxopropanoate |
InChI |
InChI=1S/C16H14O3/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChIキー |
PTONPIMWLSQVBS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)




![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)
![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)

